molecular formula C8H12N6O6 B14277527 1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one) CAS No. 144095-76-1

1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)

Cat. No.: B14277527
CAS No.: 144095-76-1
M. Wt: 288.22 g/mol
InChI Key: QCSILNRZFSWMDP-UHFFFAOYSA-N
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Description

1,1’-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one) is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its dinitro functional groups and tetrahydroimidazo core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one) typically involves the cyclization of amido-nitriles under mild conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which uses dehydrogenation of imidazolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one) is unique due to its specific arrangement of nitro groups and the tetrahydroimidazo core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

144095-76-1

Molecular Formula

C8H12N6O6

Molecular Weight

288.22 g/mol

IUPAC Name

1-(3-acetyl-4,6-dinitro-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazol-1-yl)ethanone

InChI

InChI=1S/C8H12N6O6/c1-5(15)9-3-10(6(2)16)8-7(9)11(13(17)18)4-12(8)14(19)20/h7-8H,3-4H2,1-2H3

InChI Key

QCSILNRZFSWMDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN(C2C1N(CN2[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Origin of Product

United States

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